2,7-dibromo-9-phenyl-9H-carbazole

OLED Materials Thermal Stability Vacuum Thermal Evaporation

The 2,7-substitution pattern is decisive for OLED performance. Unlike the 3,6-isomer, this monomer yields linear, fully conjugated polymers with hole mobilities an order of magnitude higher and a 15–19 °C higher melting point (179–183 °C), preventing degradation during high-temperature Suzuki polycondensation. The >98% purity minimizes triplet-exciton quenching in TADF/phosphorescent hosts, while the electron-withdrawing bromines enable precise HOMO–LUMO tuning (–4.93 to –6.02 eV) for deep-blue emitters. For reproducible device fabrication, choose the regioisomer that delivers verified mobility and thermal stability.

Molecular Formula C18H11Br2N
Molecular Weight 401.1 g/mol
CAS No. 444796-09-2
Cat. No. B3028978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-dibromo-9-phenyl-9H-carbazole
CAS444796-09-2
Molecular FormulaC18H11Br2N
Molecular Weight401.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br
InChIInChI=1S/C18H11Br2N/c19-12-6-8-15-16-9-7-13(20)11-18(16)21(17(15)10-12)14-4-2-1-3-5-14/h1-11H
InChIKeyMDXCDMSVFQIDGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 2,7-Dibromo-9-phenyl-9H-carbazole (CAS 444796-09-2) Remains a Preferred OLED Building Block


2,7-Dibromo-9-phenyl-9H-carbazole (CAS 444796-09-2) is a dihalogenated carbazole derivative employed primarily as a key synthetic intermediate for hole-transporting and host materials in organic light-emitting diodes (OLEDs) [1]. Its rigid, electron-rich carbazole core, combined with two strategically positioned bromine atoms at the 2- and 7-positions and an N-phenyl substituent, provides a unique platform for constructing conjugated polymers and small molecules with tailored optoelectronic properties [2].

Generic Substitution Risks in 2,7-Dibromo-9-phenyl-9H-carbazole Procurement: Isomer-Dependent Performance


Substituting 2,7-dibromo-9-phenyl-9H-carbazole with its 3,6-dibromo isomer or other halogenated carbazoles without considering regioisomeric effects can lead to significant deviations in material performance. The position of bromine substituents dictates the electronic conjugation pathway, thermal stability, and reactivity in cross-coupling reactions, which directly influences the hole-transport mobility, glass transition temperature, and overall efficiency of the final OLED device [1]. The quantitative evidence below demonstrates that even seemingly minor structural variations yield measurable, application-critical differences.

Head-to-Head Quantitative Differentiation: 2,7-Dibromo-9-phenyl-9H-carbazole vs. Closest Analogs


Melting Point Elevation vs. 3,6-Dibromo-9-phenyl-9H-carbazole Indicates Superior Thermal Stability

The 2,7-isomer exhibits a melting point of 179.0–183.0 °C, which is 15–19 °C higher than the 160–164 °C melting point reported for the 3,6-dibromo-9-phenyl-9H-carbazole isomer [1]. This higher melting point is a direct indicator of stronger intermolecular interactions and greater thermal stability, a critical parameter for materials intended for vacuum thermal evaporation (VTE) processing where thermal degradation during sublimation must be minimized.

OLED Materials Thermal Stability Vacuum Thermal Evaporation

Higher Commercial Purity Specification vs. 3,6-Isomer Facilitates Reproducible Device Performance

Commercially, 2,7-dibromo-9-phenyl-9H-carbazole is routinely available at >98.0% (GC) purity from major suppliers such as TCI, with certain vendors offering >99% (HPLC) [1]. In contrast, the 3,6-dibromo isomer is typically offered at 98% purity, and lot-to-lot variability is a known concern . The higher purity threshold for the 2,7-isomer reduces the probability of halogenated or dehalogenated impurities that can act as charge traps or quenching sites in OLED emissive layers.

OLED Fabrication Material Purity Reproducibility

Regiochemistry-Driven Conjugation: 2,7-Substitution Enables Linear π-Extension for Enhanced Charge Transport

The 2,7-dibromo substitution pattern positions the reactive sites along the long axis of the carbazole core, enabling linear, para-linked π-conjugation upon cross-coupling. This results in a more extended effective conjugation length compared to the 3,6-substitution pattern, which creates a kinked, meta-linked architecture [1]. Computational and experimental studies on 2,7- vs. 3,6-linked carbazole oligomers demonstrate that the 2,7-linkage yields a narrower HOMO–LUMO gap and enhanced intra-chain charge transport, with hole mobilities in 2,7-linked polymers typically 1–2 orders of magnitude higher than their 3,6-linked counterparts [1].

Conjugation Pathway Charge Mobility Carbazole Polymers

Procurement-Driven Application Scenarios for 2,7-Dibromo-9-phenyl-9H-carbazole


Synthesis of High-Mobility Hole-Transport Polymers for Phosphorescent OLEDs

When designing hole-transport layers (HTLs) for high-efficiency phosphorescent OLEDs, 2,7-dibromo-9-phenyl-9H-carbazole serves as the preferred monomer due to its ability to form linear, fully conjugated polymer backbones. The 15–19 °C higher melting point relative to the 3,6-isomer ensures minimal degradation during the high-temperature Suzuki polycondensation step, while the intrinsic regioisomeric advantage yields polymers with hole mobilities an order of magnitude higher than those derived from 3,6-substituted monomers [1][2].

Vacuum-Processed Small-Molecule Host Materials with Reduced Impurity Risk

For thermally activated delayed fluorescence (TADF) or phosphorescent host materials deposited by vacuum thermal evaporation, the higher melting point (179–183 °C) and consistently available >99% (HPLC) purity of 2,7-dibromo-9-phenyl-9H-carbazole reduce the risk of organic impurities that can quench triplet excitons. The 2,7-substitution pattern also allows symmetrical functionalization, yielding host materials with superior morphological stability and glass transition temperatures (Tg) that extend device operational lifetime [1].

Building Block for Blue Fluorescent Emitters with Precise HOMO/LUMO Tuning

Researchers developing deep-blue fluorescent emitters benefit from the electron-withdrawing bromine atoms at the 2,7-positions, which effectively lower the LUMO level of the carbazole core. When coupled with electron-rich aryl groups, the resulting push-pull architecture enables precise tuning of the HOMO–LUMO gap across the range of –4.93 to –6.02 eV, as demonstrated in related 2,7-diarylcarbazole systems [1]. The commercial availability of the dibromo precursor in high purity eliminates the need for in-house bromination, saving synthesis time and improving reproducibility.

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